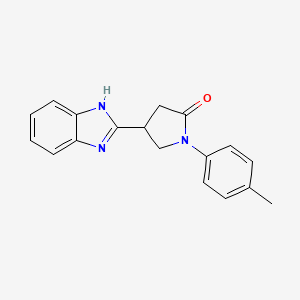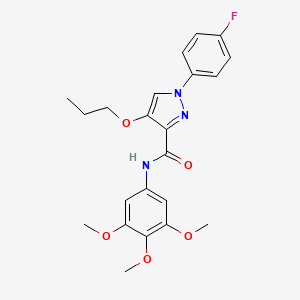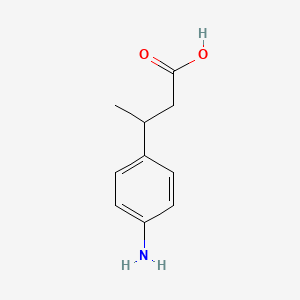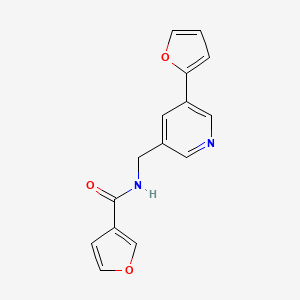
N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide” is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide . This was then oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant . The compound crystallizes in an orthorhombic lattice with a specific space group .Chemical Reactions Analysis
The product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the energies of frontier molecular orbitals (FMO) were computed to provide knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) . Also, the molecular electrostatic potential (MEP) of the compound was measured to get the charge distribution details .Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis
Heterocyclic compounds, including furan derivatives, serve as critical building blocks in the synthesis of complex organic molecules. Studies have focused on the transformations and applications of these compounds in creating new chemical entities. For example, research has highlighted the acid-catalyzed transformations of furan-containing carboxamides, leading to new heterocyclic systems with potential applications in drug discovery and material science (Stroganova, Vasilin, & Krapivin, 2016).
Antimicrobial and Antiprotozoal Agents
Furan derivatives have shown promise as antimicrobial and antiprotozoal agents. For instance, certain imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with furan moieties have demonstrated strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, suggesting their potential as therapeutic agents (Ismail et al., 2004).
Amplification of Phleomycin
Compounds incorporating furan groups have been studied for their role as amplifiers of phleomycin, a glycopeptide antibiotic, against certain bacterial strains. This highlights the potential of furan derivatives in enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).
Neuroscience Research
Furan derivatives have also been investigated in neuroscience, particularly in the development of ligands for imaging and therapeutic applications. For example, PET imaging research has utilized furan-carboxamide derivatives to target specific receptors in the brain, aiding in the study of neuroinflammation and potentially providing tools for the diagnosis and treatment of neurological disorders (Horti et al., 2019).
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(12-3-5-19-10-12)17-8-11-6-13(9-16-7-11)14-2-1-4-20-14/h1-7,9-10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGXIXVNNWWEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide](/img/structure/B2667304.png)
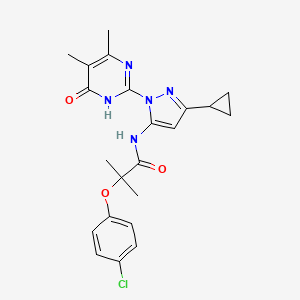
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2667309.png)
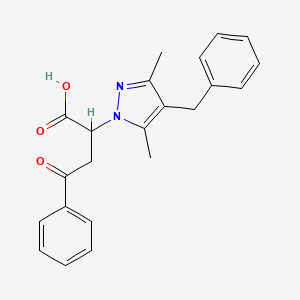
![2-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2667311.png)
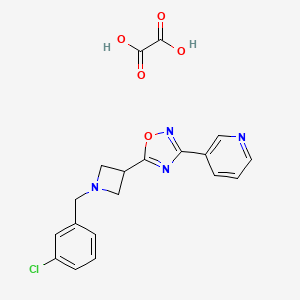
![Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B2667317.png)
![Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate](/img/structure/B2667318.png)
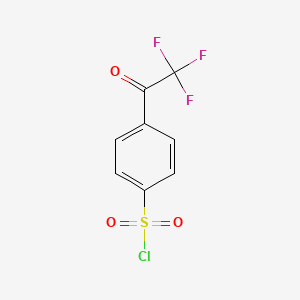
![5-[5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B2667321.png)
![ethyl 2-(benzo[d]thiazole-6-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2667323.png)
